molecular formula C10H16N2 B111822 N1-Benzylpropane-1,3-diamine CAS No. 13910-48-0

N1-Benzylpropane-1,3-diamine

Cat. No.: B111822
CAS No.: 13910-48-0
M. Wt: 164.25 g/mol
InChI Key: RFLHDXQRFPJPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Benzylpropane-1,3-diamine is an organic compound with the molecular formula C10H16N2 It consists of a propane-1,3-diamine backbone with a benzyl group attached to one of the nitrogen atoms

Scientific Research Applications

N1-Benzylpropane-1,3-diamine has several scientific research applications:

Mechanism of Action

While the exact mechanism of action of N-Benzylpropane-1,3-diamine is not fully understood, it is known that diamine complexes with Co (III) have shown antifungal activity against a broad spectrum of Candida species .

Safety and Hazards

N-Benzylpropane-1,3-diamine can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Relevant Papers A paper titled “Synthesis of Platinum Complexes from N-Benzyl-1,3-Propanediamine Derivatives, Potential Antineoplastic Agents” discusses the synthesis of seven new platinum complexes having N-Benzyl-1,3-propanediamine derivatives as ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Benzylpropane-1,3-diamine can be synthesized through the reaction of 1,3-propanediamine with benzyl halides. The reaction typically occurs in an ethanol solvent at room temperature over 48 hours . The process involves the nucleophilic substitution of the halide by the amine group, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-Benzylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Benzyl halides and other alkylating agents are commonly employed.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

  • N,N’-Dibenzylpropane-1,3-diamine
  • N-(3-Nitrobenzyl)propane-1,3-diamine

Comparison: N1-Benzylpropane-1,3-diamine is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit significant biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

N'-benzylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLHDXQRFPJPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160907
Record name N-Benzylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13910-48-0
Record name N-Benzyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13910-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylpropane-1,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013910480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylpropane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Example 20 was prepared in a similar fashion to Example 18 (CZ-25) from benzaldehyde and tert-butyl(3-aminopropyl)carbamate. 1H NMR (500 MHz, D2O) δ 7.49 (quint, J=3 Hz, 5H), 4.26 (s, 2H), 3.17 (t, J=8 Hz, 2H), 3.07 (t, J=8 Hz, 2H), 2.09 (quint, J=7.5 Hz, 2H). 13C NMR (125 MHz, D2O) δ 130.6, 129.9, 129.8, 129.4, 51.4, 44.1, 36.7, 23.9. LRMS [M+H]+291.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Benzylpropane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N1-Benzylpropane-1,3-diamine
Reactant of Route 3
N1-Benzylpropane-1,3-diamine
Reactant of Route 4
Reactant of Route 4
N1-Benzylpropane-1,3-diamine
Reactant of Route 5
Reactant of Route 5
N1-Benzylpropane-1,3-diamine
Reactant of Route 6
Reactant of Route 6
N1-Benzylpropane-1,3-diamine
Customer
Q & A

Q1: What is the structural characterization of N-Benzylpropane-1,3-diamine?

A1: N-Benzylpropane-1,3-diamine, also known as N-Benzyl-1,3-propanediamine, has the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. While the provided research papers do not contain detailed spectroscopic data, they primarily focus on its use as a ligand in platinum(II) and platinum(IV) complexes. [, ]

Q2: How does N-Benzylpropane-1,3-diamine interact with platinum to form complexes, and what are the potential applications of these complexes?

A2: N-Benzylpropane-1,3-diamine acts as a bidentate ligand, coordinating to the platinum center through its two nitrogen atoms. [] This forms a stable chelate ring structure. These platinum complexes, analogous to cisplatin, have shown potential as antineoplastic agents. [] Further research is needed to fully understand their mechanism of action and efficacy.

Q3: How does the substitution on the aromatic ring of N-Benzylpropane-1,3-diamine affect the kinetics of cyclopalladation reactions?

A3: Research indicates that the electronic nature of substituents on the aromatic ring of N-Benzylpropane-1,3-diamine can significantly influence the rate of cyclopalladation reactions with palladium(II) complexes. [] Electron-donating groups generally enhance the reaction rate, while electron-withdrawing groups tend to decrease it. This suggests that the electronic properties of the ligand play a crucial role in the formation and stability of the palladium-carbon bond during cyclopalladation.

Q4: What is the impact of N-Benzylpropane-1,3-diamine derivatives on the viscosity of cationic hydroxyethyl cellulose (CHEC) solutions?

A4: While the provided research focuses on cationic hydroxyethyl cellulose modified with a specific N-Benzylpropane-1,3-diamine derivative (2-chloro-4,6-di(N,N-dimethyl-N-benzyl-1,3-propanediamine)-1,3,5-triazine), it doesn't directly investigate the impact of the unmodified N-Benzylpropane-1,3-diamine on CHEC viscosity. [, ] Further research is needed to explore this potential interaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.